molecular formula C22H18Br2N2O2 B4898032 N,N'-bis(2-bromo-4-methylphenyl)terephthalamide

N,N'-bis(2-bromo-4-methylphenyl)terephthalamide

Cat. No. B4898032
M. Wt: 502.2 g/mol
InChI Key: DXTDZNYKRXULMT-UHFFFAOYSA-N
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Description

N,N'-bis(2-bromo-4-methylphenyl)terephthalamide, also known as Br-MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of terephthalic acid and has two bromine atoms attached to the phenyl rings. Br-MPA has been synthesized using different methods, and its mechanism of action has been studied to understand its potential applications.

Mechanism of Action

The mechanism of action of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide is not fully understood. However, studies have shown that N,N'-bis(2-bromo-4-methylphenyl)terephthalamide can selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has also been shown to inhibit the aggregation of amyloid fibrils, which could potentially lead to the development of new therapies for these diseases.
Biochemical and Physiological Effects:
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide.

Advantages and Limitations for Lab Experiments

N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide. One potential direction is the development of new conjugated polymers using N,N'-bis(2-bromo-4-methylphenyl)terephthalamide as a building block. These polymers could have potential applications in organic electronics and optoelectronic devices. Another direction is the development of new fluorescent probes using N,N'-bis(2-bromo-4-methylphenyl)terephthalamide for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

N,N'-bis(2-bromo-4-methylphenyl)terephthalamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing N,N'-bis(2-bromo-4-methylphenyl)terephthalamide. This method involves the reaction of 2-bromo-4-methylphenylboronic acid and terephthalic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been studied for its potential applications in various fields, including organic electronics, optoelectronic devices, and biological imaging. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been used as a building block for the synthesis of conjugated polymers, which have shown promising results as materials for organic electronics and optoelectronic devices. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has also been used as a fluorescent probe for biological imaging due to its ability to selectively bind to amyloid fibrils.

properties

IUPAC Name

1-N,4-N-bis(2-bromo-4-methylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2N2O2/c1-13-3-9-19(17(23)11-13)25-21(27)15-5-7-16(8-6-15)22(28)26-20-10-4-14(2)12-18(20)24/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDZNYKRXULMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-Bis(2-bromo-4-methylphenyl)benzene-1,4-dicarboxamide

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